

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Cat. No.:	B1339406

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Reactivity of **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine**

Abstract

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a confluence of reactive and modulating substituents on an electron-deficient pyridine core, establishes it as a premier building block for the synthesis of complex molecular entities. The strategic placement of a bromine atom, a fluorine atom, and a trifluoromethyl group imparts a distinct reactivity profile, enabling its use in a wide array of chemical transformations. This guide provides a comprehensive analysis of the compound's molecular structure, physicochemical properties, and characteristic reactivity. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its identity and a clear understanding of its physical properties. **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** is a liquid at room temperature, typically appearing as a clear, colorless to yellow substance.^[1] Its identity is defined by a unique set of identifiers and properties, summarized below.

Property	Value	Source
IUPAC Name	2-bromo-3-fluoro-5-(trifluoromethyl)pyridine	[1]
CAS Number	89402-29-9	[1] [2]
Molecular Formula	C ₆ H ₂ BrF ₄ N	[1]
Molecular Weight	243.98 g/mol	
Appearance	Clear colorless to yellow liquid	[1]
Typical Purity (GC)	≥96.0%	[1]
Refractive Index	1.4615-1.4665 @ 20°C	[1]
SMILES	FC1=C(Br)N=CC(=C1)C(F)(F)F	[1]
InChI Key	DNVIECHQUYQOOH-UHFFFAOYSA-N	[1]

Detailed Molecular Structure Analysis

The utility of **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** stems directly from its molecular structure. The interplay between the pyridine ring and its three distinct substituents creates a molecule with highly predictable and exploitable reactivity.

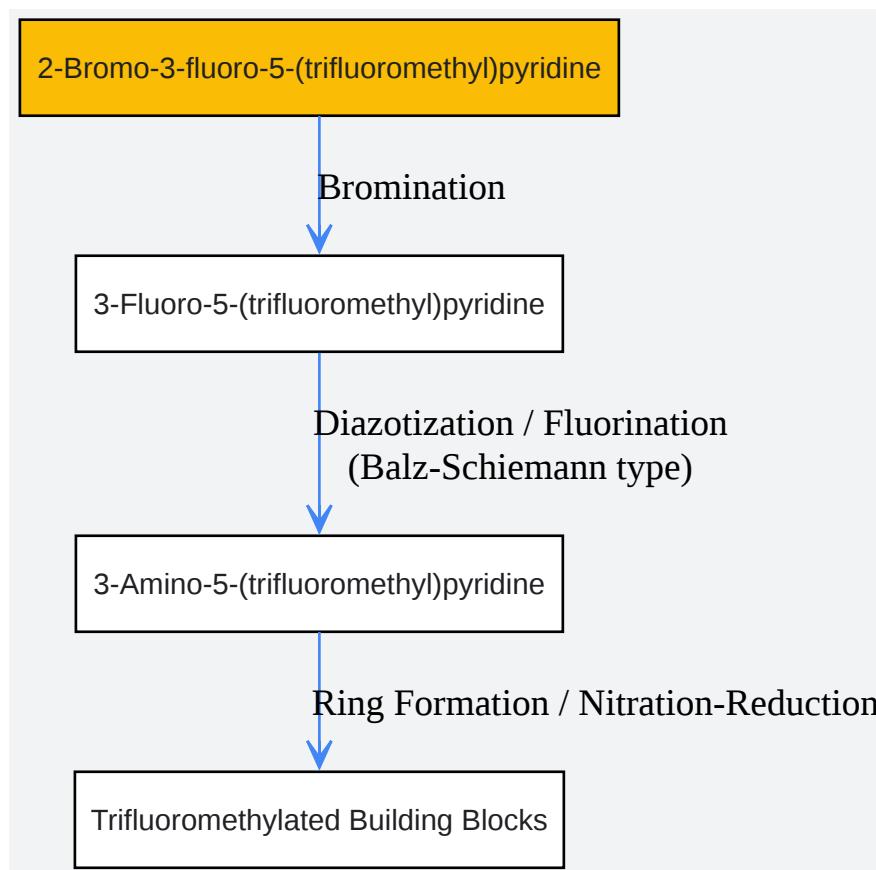
The Pyridine Core and Substituent Effects

The central scaffold is a pyridine ring, which is isoelectronic with benzene but is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This effect is dramatically amplified by the substituents:

- **3-Fluoro Group:** As the most electronegative element, the fluorine atom at the C3 position acts as a strong electron-withdrawing group via the inductive effect.
- **5-Trifluoromethyl Group:** The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through both a strong inductive effect (-I) and

hyperconjugation. Its presence significantly enhances the lipophilicity and metabolic stability of derivative compounds, a highly desirable feature in drug design.[3][4]

- **2-Bromo Group:** The bromine atom at the C2 position serves primarily as a versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution and, most importantly, is ideally positioned for a multitude of palladium-catalyzed cross-coupling reactions.


The cumulative effect of these groups renders the pyridine ring exceptionally electron-poor, which dictates its reactivity, favoring nucleophilic attack and facilitating reactions at the C2-bromine site.

Spectroscopic Characterization: A Self-Validating System

The definitive confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that ensures the material's identity and purity. While raw spectra are specific to individual batches, the expected patterns are universal. Spectroscopic data for this compound, including ^1H NMR, IR, and MS, are available from chemical suppliers.[5]

- ^1H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the protons at the C4 and C6 positions. These signals would appear as complex multiplets (e.g., doublet of doublets) due to coupling with each other and with the C3-fluorine atom.
- ^{19}F NMR: The fluorine NMR spectrum provides two clear signals: one for the single fluorine atom at C3 and another for the three equivalent fluorine atoms of the $-\text{CF}_3$ group at C5, each with a characteristic chemical shift.
- ^{13}C NMR: The carbon NMR spectrum will display six signals for the pyridine ring carbons. The signals for C2, C3, and C5 will be directly influenced by the attached halogens, showing characteristic shifts and C-F coupling constants.
- Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion peak (M^+) and a corresponding $\text{M}+2$ peak of nearly equal intensity, which is the classic isotopic

signature of a molecule containing a single bromine atom.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. H31993.03 [thermofisher.com]
- 2. 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | 89402-29-9 [chemicalbook.com]
- 3. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 4. marketreportanalytics.com [marketreportanalytics.com]
- 5. 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine(89402-29-9) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1339406#2-bromo-3-fluoro-5-trifluoromethyl-pyridine-molecular-structure\]](https://www.benchchem.com/product/b1339406#2-bromo-3-fluoro-5-trifluoromethyl-pyridine-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com